1-Ethenylcyclohexan-1-amine

Physical Properties Distillation Purification

1-Ethenylcyclohexan-1-amine (CAS 111709-87-6), also referred to as 1-vinylcyclohexanamine, is a primary amine featuring a cyclohexyl ring bearing both an amino group and a vinyl (ethenyl) substituent on the same carbon atom. This geminal substitution creates a sterically hindered, electron-rich scaffold with the molecular formula C8H15N and a molecular weight of 125.21 g/mol.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 111709-87-6
Cat. No. B051576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethenylcyclohexan-1-amine
CAS111709-87-6
SynonymsCyclohexanamine, 1-ethenyl- (9CI)
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC=CC1(CCCCC1)N
InChIInChI=1S/C8H15N/c1-2-8(9)6-4-3-5-7-8/h2H,1,3-7,9H2
InChIKeyUUQIBTNUKLRZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethenylcyclohexan-1-amine (CAS 111709-87-6): Procurement-Grade Overview of a Sterically Hindered Primary Vinyl Amine Building Block


1-Ethenylcyclohexan-1-amine (CAS 111709-87-6), also referred to as 1-vinylcyclohexanamine, is a primary amine featuring a cyclohexyl ring bearing both an amino group and a vinyl (ethenyl) substituent on the same carbon atom. This geminal substitution creates a sterically hindered, electron-rich scaffold with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . The compound's structural hallmark—a quaternary carbon center with both nucleophilic amine and polymerizable vinyl functionalities—distinguishes it from simpler cyclohexylamines and positions it as a versatile intermediate for complex molecule synthesis and medicinal chemistry campaigns requiring both steric bulk and orthogonal reactivity handles .

Why 1-Ethenylcyclohexan-1-amine Cannot Be Replaced by Common Cyclohexylamines: The Functional and Steric Differentiation


In procurement and experimental design, substituting 1-ethenylcyclohexan-1-amine with a generic cyclohexylamine (e.g., cyclohexylamine itself, CAS 108-91-8) or even a structurally similar vinyl/ethynyl analog risks fundamentally altering reaction outcomes, physicochemical properties, and downstream application viability. Unlike cyclohexylamine, which lacks the α-vinyl group, 1-ethenylcyclohexan-1-amine presents a unique combination of a sterically congested primary amine and a pendant alkene, enabling participation in orthogonal reaction manifolds (e.g., amine alkylation/acylation concurrent with vinyl polymerization or cross-coupling) that simpler amines cannot replicate . Even among analogs bearing unsaturated substituents, the specific substitution pattern—the vinyl group located on the same carbon as the amine—imparts a distinct electronic and steric environment that directly impacts key parameters such as basicity, density, boiling point, and reactivity, making direct interchange without re-optimization of synthetic protocols or material specifications highly problematic .

Quantitative Differentiation of 1-Ethenylcyclohexan-1-amine vs. Closest Analogs: A Head-to-Head Data Guide for Procurement Decisions


Boiling Point Comparison: Elevated Volatility Distinguishes 1-Ethenylcyclohexan-1-amine from Saturated Cyclohexylamine

1-Ethenylcyclohexan-1-amine exhibits a substantially higher predicted boiling point (162.1°C at 760 mmHg) compared to unsubstituted cyclohexylamine (134°C at 760 mmHg, literature value) [1]. This difference of approximately +28°C indicates stronger intermolecular interactions, likely due to the increased molecular weight and the presence of the polarizable vinyl group, which affects its behavior during distillation-based purification and solvent evaporation steps.

Physical Properties Distillation Purification

Density Variation: Higher Density of 1-Ethenylcyclohexan-1-amine Relative to Cyclohexylamine and Cyclohexenylethylamine

The predicted density of 1-ethenylcyclohexan-1-amine (0.939 g/cm³) is notably higher than that of unsubstituted cyclohexylamine (0.867 g/mL at 25°C, lit.) and 2-(1-cyclohexenyl)ethylamine (0.898 g/mL at 25°C, lit.) [1]. This ~8% increase in density compared to cyclohexylamine reflects the additional carbon atoms and the compact, sterically encumbered structure of the geminally substituted cyclohexane ring.

Density Physical Properties Formulation

pKa and Basicity: Weaker Basicity of 1-Ethenylcyclohexan-1-amine Compared to Cyclohexylamine

The predicted pKa of 1-ethenylcyclohexan-1-amine is 9.74 ± 0.70, which is approximately one log unit lower (i.e., less basic) than the experimentally determined pKa of cyclohexylamine (10.66 at 24°C) [1]. This reduced basicity is attributed to the electron-withdrawing inductive effect of the adjacent sp²-hybridized vinyl carbon, which decreases electron density on the amine nitrogen.

Basicity pKa Reactivity

Flash Point and Safety: Higher Flash Point of 1-Ethenylcyclohexan-1-amine Compared to Cyclohexylamine

The calculated flash point for 1-ethenylcyclohexan-1-amine is 46.6 °C, which is significantly higher than the experimental flash point of cyclohexylamine (27 °C, lit.) . This nearly +20 °C increase suggests a reduced flammability risk under standard handling conditions, which may influence storage, shipping, and operational safety classifications.

Safety Flash Point Handling

Purity and Supply Form: Commercially Available Purity of 1-Ethenylcyclohexan-1-amine vs. Established Analogs

Commercial suppliers typically offer 1-ethenylcyclohexan-1-amine at a standard purity of 95% (HPLC) . In contrast, 1-ethynylcyclohexylamine (the ethynyl analog) is routinely available at higher purities, such as 98% . This 3% purity gap can be a critical differentiator for applications requiring high-purity starting materials, such as sensitive catalytic reactions or medicinal chemistry lead optimization, where even minor impurities can confound biological assay results or reduce reaction yields.

Purity Procurement Quality Control

Molecular Weight and Formula Differentiation vs. 1-Ethynylcyclohexylamine

1-Ethenylcyclohexan-1-amine (C8H15N, MW 125.21) possesses a molecular weight that is 2.01 Da higher than its ethynyl analog, 1-ethynylcyclohexylamine (C8H13N, MW 123.20) . This difference arises from the vinyl group (C2H3) versus the ethynyl group (C2H), resulting in a lower degree of unsaturation (one double bond vs. one triple bond) and an additional two hydrogen atoms. While seemingly small, this mass difference is critical for stoichiometric calculations in multi-step syntheses and for interpretation of mass spectrometry data, ensuring correct product identification and reaction monitoring.

Molecular Weight Formula Stoichiometry

Procurement-Driven Application Scenarios: Where the Unique Profile of 1-Ethenylcyclohexan-1-amine Delivers Verifiable Value


Medicinal Chemistry: Synthesis of Sterically Demanding Pharmacophores

1-Ethenylcyclohexan-1-amine serves as a key building block for generating libraries of sterically hindered amine-containing compounds. Its lower basicity (pKa ~9.7 vs. 10.7 for cyclohexylamine) and orthogonal vinyl handle enable the construction of pharmacophores with tuned physicochemical properties, such as improved lipophilicity or reduced off-target basic amine interactions, which are highly valued in CNS and anti-infective drug discovery campaigns.

Polymer and Materials Chemistry: Functional Monomer Synthesis

The combination of a primary amine and a polymerizable vinyl group on the same carbon makes 1-ethenylcyclohexan-1-amine an attractive precursor for functional monomers. Its higher density (0.939 g/cm³) and distinct boiling point (162.1 °C) relative to simpler vinyl amines facilitate its use in copolymerization reactions where precise control over monomer incorporation and final material density is required, such as in specialty coatings or adhesives.

Catalysis and Ligand Design: Sterically Tuned Chiral Auxiliaries

The geminal substitution pattern creates a rigid, bulky environment around the amine nitrogen. This steric hindrance, combined with the compound's distinct electronic profile (evidenced by its reduced pKa) , makes it a candidate for designing chiral ligands or organocatalysts where control over transition-state geometry is paramount. Researchers seeking to modulate catalytic activity or enantioselectivity through steric tuning can leverage this unique scaffold.

Analytical and Quality Control: Reference Standard Procurement

Due to its unique molecular weight (125.21 Da) and distinct physicochemical properties (density, boiling point, pKa) [1], 1-ethenylcyclohexan-1-amine can serve as a specific reference standard in chromatographic and spectroscopic method development. Its clear differentiation from common cyclohexylamines ensures accurate identification and quantification in complex reaction mixtures, supporting robust quality control in chemical manufacturing and research environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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